2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one synthesis pathway
2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one
Executive Summary
Quinazolinones represent a cornerstone scaffold in medicinal chemistry, renowned for a wide spectrum of biological activities. Within this class, 2-(chloromethyl)-4(3H)-quinazolinone derivatives are particularly valuable as versatile synthetic intermediates, enabling further functionalization to produce a diverse library of potentially therapeutic agents.[1] This guide provides a comprehensive technical overview for the synthesis of a specific derivative, 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one. It is designed for researchers, chemists, and drug development professionals, offering a deep dive into the most viable synthetic pathways, underlying chemical principles, detailed experimental protocols, and critical process considerations. The primary focus is on a robust two-step method proceeding through a benzoxazinone intermediate, which is widely recognized for its efficiency and reliability.
Introduction to Quinazolinone Synthesis
The Quinazolinone Scaffold in Medicinal Chemistry
The quinazolinone core, a fusion of pyrimidine and benzene rings, is a privileged structure in drug discovery. Its derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, anti-inflammatory, anticonvulsant, antibacterial, and antiviral activities.[2][3] The structural rigidity and the capacity for substitution at multiple positions (especially N3 and C2) allow for fine-tuning of steric and electronic properties to optimize interactions with biological targets.
2-(Chloromethyl)-4(3H)-quinazolinones: Versatile Synthetic Intermediates
The chloromethyl group at the C2 position serves as a highly reactive electrophilic handle. It is an excellent leaving group, making these compounds ideal precursors for nucleophilic substitution reactions. This allows for the facile introduction of various functionalities, such as amines, alcohols, thiols, and other carbon nucleophiles, paving the way for the creation of diverse chemical libraries for high-throughput screening and lead optimization.[1][4]
Scope of this Guide
This document will provide a detailed, scientifically grounded procedure for the synthesis of 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one. We will explore two primary synthetic strategies, with an emphasis on the most prevalent and field-proven benzoxazinone route. Each section is designed to explain the causality behind experimental choices, ensuring that the protocols are not merely lists of steps but self-validating systems grounded in established chemical principles.
Retrosynthetic Analysis and Strategic Considerations
The logical design of a synthetic pathway begins with retrosynthesis. For the target molecule, two primary disconnections of the quinazolinone core are considered, leading to two distinct strategic approaches.
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Pathway A (Benzoxazinone Route): This strategy involves the sequential formation of the heterocyclic rings. The C4-N3 and N1-C=O bonds are disconnected first, leading back to a key 2-(chloromethyl)-4H-3,1-benzoxazin-4-one intermediate and o-toluidine. The benzoxazinone itself is retrosynthetically derived from anthranilic acid and chloroacetyl chloride. This is the most widely employed method for this class of compounds.[5][6]
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Pathway B (Pre-formed Amide Route): This alternative approach involves first forming the C4-N3 amide bond. The disconnection points are the N1-C2 and C2-N(amide) bonds, leading back to 2-amino-N-(2-methylphenyl)benzamide and chloroacetyl chloride. The amide intermediate is formed from anthranilic acid and o-toluidine.
Pathway A is generally preferred due to the often clean and high-yielding conversion of the benzoxazinone intermediate with various amines.
Primary Synthesis Pathway: The Benzoxazinone Route
This two-step approach is the most efficient and widely documented method for preparing N3-substituted quinazolinones.
Principle and Mechanism
Step 1: N-Acylation and Cyclization. The synthesis begins with the N-acylation of anthranilic acid by chloroacetyl chloride. The amino group of anthranilic acid performs a nucleophilic attack on the highly electrophilic carbonyl carbon of the acid chloride. This forms the intermediate, 2-(2-chloroacetamido)benzoic acid. This intermediate is then cyclized in the presence of a dehydrating agent, typically acetic anhydride, via an intramolecular nucleophilic attack of the carboxylic acid's hydroxyl group on the amide carbonyl, eliminating water to form the stable six-membered 2-(chloromethyl)-4H-3,1-benzoxazin-4-one ring.[5][6]
Step 2: Aminolysis and Recyclization. The benzoxazinone intermediate is then treated with o-toluidine. The primary amine of o-toluidine attacks the C4 carbonyl of the benzoxazinone, leading to the opening of the heterocyclic ring. The resulting intermediate rapidly undergoes intramolecular cyclization, where the secondary amine nitrogen attacks the other carbonyl group, eliminating a molecule of water to yield the final, thermodynamically stable 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(chloromethyl)-4H-3,1-benzoxazin-4-one
| Reagent | MW ( g/mol ) | Amount | Moles | Notes |
| Anthranilic Acid | 137.14 | 13.7 g | 0.10 | Starting Material |
| Chloroacetyl Chloride | 112.94 | 12.4 g (8.7 mL) | 0.11 | Acylating Agent |
| Acetic Anhydride | 102.09 | 30 mL | - | Dehydrating Agent/Solvent |
| Pyridine (optional) | 79.10 | 1-2 mL | - | Catalyst/Acid Scavenger |
Procedure:
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anthranilic acid (13.7 g, 0.10 mol).
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Carefully add acetic anhydride (30 mL). Stir the mixture to form a slurry.
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In a fume hood, slowly add chloroacetyl chloride (8.7 mL, 0.11 mol) dropwise to the stirring mixture. The addition is exothermic; maintain the temperature below 40 °C using a water bath if necessary.
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After the addition is complete, add a few drops of pyridine (optional).
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Heat the reaction mixture to reflux (approx. 120-130 °C) and maintain for 2 hours with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 3:7).
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After completion, allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes.
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A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the crude product with cold diethyl ether or hexane to remove residual acetic anhydride and other impurities.
-
Dry the solid under vacuum to yield 2-(chloromethyl)-4H-3,1-benzoxazin-4-one, which can often be used in the next step without further purification.
Step 2: Synthesis of 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one
| Reagent | MW ( g/mol ) | Amount | Moles | Notes |
| 2-(chloromethyl)-4H-3,1-benzoxazin-4-one | 195.60 | 19.6 g | 0.10 | Intermediate from Step 1 |
| o-Toluidine | 107.15 | 11.8 g (11.8 mL) | 0.11 | Amine Nucleophile |
| Glacial Acetic Acid | 60.05 | 100 mL | - | Solvent |
Procedure:
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In a 250 mL round-bottom flask, dissolve the 2-(chloromethyl)-4H-3,1-benzoxazin-4-one (19.6 g, 0.10 mol) in glacial acetic acid (100 mL).
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Add o-toluidine (11.8 mL, 0.11 mol) to the solution.
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Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 4-6 hours. Monitor the reaction by TLC until the starting benzoxazinone is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into 500 mL of ice-cold water with stirring.
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A solid precipitate will form. Collect the crude product by vacuum filtration.
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Wash the solid thoroughly with water to remove acetic acid, followed by a wash with a cold 5% sodium bicarbonate solution, and finally with water again until the filtrate is neutral.
-
Recrystallize the crude solid from ethanol or isopropanol to obtain pure 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one as a crystalline solid.
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Dry the final product in a vacuum oven.
Process Optimization and Causality
-
Choice of Reagents: Chloroacetyl chloride is the ideal acylating agent as it directly installs the required chloromethyl group at the C2 position. Acetic anhydride is a cost-effective and efficient dehydrating agent for forming the benzoxazinone ring.[5][6]
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Solvent Choice: In Step 2, glacial acetic acid is an excellent solvent that also acts as a catalyst for the ring-opening and recyclization steps. Other high-boiling solvents like DMF or toluene can be used, but acetic acid often gives cleaner conversions.
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Temperature Control: Refluxing is necessary to provide sufficient activation energy for the cyclization and dehydration steps in both stages of the synthesis. Insufficient heat can lead to incomplete reactions.
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Workup and Purification: The precipitation in cold water is a critical step for isolating the crude product. The subsequent washes are essential to remove acidic impurities. Recrystallization is a robust method for achieving high purity of the final product.
Expected Characterization Data
| Analysis | Expected Results for 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one |
| ¹H NMR | δ ~8.2 (d, 1H, Ar-H), ~7.8 (t, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~7.5 (t, 1H, Ar-H), ~7.3-7.4 (m, 4H, o-tolyl-H), ~4.6 (s, 2H, CH₂Cl), ~2.1 (s, 3H, Ar-CH₃) |
| ¹³C NMR | δ ~161 (C=O), ~153 (N-C-N), ~147, ~136, ~135, ~131, ~129, ~128, ~127.5, ~127, ~121 (Ar-C), ~43 (CH₂Cl), ~17 (Ar-CH₃) |
| MS (ESI) | m/z [M+H]⁺ calculated for C₁₆H₁₃ClN₂O: 285.07. Found: ~285.1 |
Note: Exact chemical shifts (δ) are predictive and may vary based on solvent and instrument.
Alternative Synthesis Pathway: The Pre-formed Amide Route
This pathway offers a different strategic approach, first constructing the C4-N3 amide bond before building the second heterocyclic ring.
Principle and Mechanism
Step 1: Amide Formation. This step involves the coupling of anthranilic acid and o-toluidine. Direct coupling is inefficient. Therefore, the carboxylic acid of anthranilic acid must first be activated. A common method is to convert it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-aminobenzoyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with o-toluidine to form 2-amino-N-(2-methylphenyl)benzamide.[7]
Step 2: Cyclization. The synthesized amide is then reacted with chloroacetyl chloride. The primary 2-amino group of the benzamide acts as the nucleophile, attacking the chloroacetyl chloride. The resulting intermediate undergoes a subsequent intramolecular cyclization and dehydration, driven by heating, to form the final quinazolinone product.
Detailed Experimental Protocol
Step 1: Synthesis of 2-amino-N-(2-methylphenyl)benzamide [7]
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In a fume hood, suspend anthranilic acid (13.7 g, 0.1 mol) in anhydrous toluene (100 mL) in a flask equipped with a reflux condenser.
-
Slowly add thionyl chloride (11 mL, 0.15 mol) dropwise.
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Heat the mixture to reflux for 2-3 hours until the evolution of gas (HCl, SO₂) ceases.
-
Cool the reaction and remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 2-aminobenzoyl chloride. Use this immediately.
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In a separate flask, dissolve o-toluidine (21.4 g, 0.2 mol, excess) and triethylamine (15 mL, 0.11 mol) in anhydrous dichloromethane (150 mL) and cool in an ice bath.
-
Dissolve the crude 2-aminobenzoyl chloride in dichloromethane (50 mL) and add it dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide, which can be purified by column chromatography or recrystallization.
Step 2: Cyclization to form the Quinazolinone
-
Dissolve the 2-amino-N-(2-methylphenyl)benzamide (22.6 g, 0.1 mol) in a suitable high-boiling solvent like pyridine or DMF (100 mL).
-
Slowly add chloroacetyl chloride (8.7 mL, 0.11 mol) at 0 °C.
-
After addition, heat the reaction to 100-120 °C for 4-6 hours.
-
Cool the reaction and work up as described in Pathway A, Step 2 (precipitation in water, filtration, and recrystallization).
Comparative Analysis
| Factor | Pathway A (Benzoxazinone Route) | Pathway B (Pre-formed Amide Route) |
| Efficiency | Generally more efficient and higher yielding. | Can be lower yielding due to potential side reactions. |
| Intermediates | Benzoxazinone is typically a stable, crystalline solid. | 2-aminobenzoyl chloride is moisture-sensitive and used crude. |
| Reagent Safety | Uses chloroacetyl chloride and acetic anhydride. | Uses thionyl chloride (highly corrosive) and chloroacetyl chloride. |
| Simplicity | Considered more straightforward and robust. | Involves more complex workup for the amide intermediate. |
Safety and Handling
-
Chloroacetyl Chloride & Thionyl Chloride: Both are highly corrosive, lachrymatory, and react violently with water. All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Pyridine & Acetic Anhydride: These reagents are flammable and have strong, irritating odors. Handle in a well-ventilated area.
-
General Precautions: Always perform reactions with appropriate engineering controls. Ensure access to an emergency shower and eyewash station.
Conclusion
The synthesis of 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one is most reliably and efficiently achieved via the Benzoxazinone Route (Pathway A) . This method relies on readily available starting materials and proceeds through a stable, easily isolated benzoxazinone intermediate, generally providing high yields of the final product after a straightforward workup and purification. While the Pre-formed Amide Route is a chemically sound alternative, it involves more hazardous reagents and a less stable intermediate, making it a secondary choice for practical synthesis. The final product is a valuable building block, poised for further chemical modification to explore new frontiers in medicinal chemistry.
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